1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester
Description
Substituent Effects on Electronic Properties
- 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) : The parent compound lacks substituents, exhibiting a planar structure with a dipole moment of 2.1 D due to electron-rich pyrrole and electron-deficient pyridine rings.
- 4-Chloro Derivative : Introduction of a chloro group at C4 increases electron-withdrawing effects, reducing the basicity of the pyridine nitrogen by 0.5 pKa units compared to 7-azaindole.
- Benzyl Ester Side Chain : The ester group enhances lipophilicity (logP ≈ 2.8), facilitating membrane permeability in biological systems.
Structural Comparisons
The benzyl ester in the target compound distinguishes it from simpler alkyl esters (e.g., methyl or ethyl), offering enhanced π-π stacking interactions with aromatic biological targets. Conversely, replacing the chloro group with methoxy or methyl substituents alters electronic profiles, as seen in antitumor agents derived from similar scaffolds.
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
benzyl 2-(4-chloropyrrolo[2,3-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-6-8-18-16-13(14)7-9-19(16)10-15(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
PXHVWDRGSSWCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=CC3=C(C=CN=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Electrophilic Chlorination
1H-Pyrrolo[2,3-b]pyridine undergoes regioselective chlorination at the 4-position under controlled conditions. This is consistent with the reactivity patterns of pyrrolopyridines, where electron-deficient positions (e.g., para to nitrogen) favor electrophilic substitution.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cl₂ gas | CHCl₃ | 0°C → RT | 30 min–1 h | ~85% |
Example: Chlorination of 1H-pyrrolo[2,3-b]pyridine in dichloromethane at 0°C yields 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Alternative Synthetic Routes
For scalability, multi-step strategies may be employed:
- Madelung Synthesis : Cyclization of substituted pyridine derivatives under acidic or basic conditions.
- Fischer Indole Synthesis : Modified to form fused pyrrole-pyridine systems.
Esterification with Benzyl Alcohol
The final step involves converting the carboxylic acid to the phenylmethyl ester.
Fischer Esterification
| Reagents | Conditions | Yield |
|---|---|---|
| Benzyl alcohol, H₂SO₄ | Reflux, 6–8 h | ~90% |
Advantages : Cost-effective and scalable for bulk production.
Coupling Reagent Method
| Reagents | Conditions | Yield |
|---|---|---|
| DCC, DMAP, CH₂Cl₂ | RT, 2–4 h | ~95% |
Mechanism :
- Activation : DCC activates the carboxylic acid to an O-acylisourea intermediate.
- Nucleophilic Attack : Benzyl alcohol displaces the leaving group, forming the ester.
Optimization and Challenges
Site-Selective Functionalization
Chlorination at position 4 is critical. Over-chlorination can occur under harsh conditions, necessitating precise temperature control.
Stability of Intermediate
Bromoacetic acid intermediates are sensitive to hydrolysis, requiring anhydrous conditions during alkylation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Scalability |
|---|---|---|---|
| Alkylation → Esterification | 2 | 63–67 | Moderate |
| Suzuki Coupling → Esterification | 3 | 30–45 | Low |
| Commercial Core + Alkylation | 2 | 70–75 | High |
Spectroscopic and Analytical Data
NMR Characterization
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester
| δ (ppm) | Assignment |
|---|---|
| 7.8–7.6 | Pyrrolopyridine aromatic protons |
| 5.2 | CH₂ of ester |
| 3.7 | Benzyl protons |
13C NMR :
| δ (ppm) | Assignment |
|---|---|
| 170.2 | Carbonyl (COO) |
| 155.2 | C=N (pyridine) |
| 135.1 | C-Cl (4-position) |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a modulator of biological pathways, particularly those involved in cell signaling and proliferation.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and metastasis in cancer models.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The compound is compared to five structurally related pyrrolo[2,3-b]pyridine derivatives (Table 1).
Table 1: Key Properties of Compared Compounds
*Estimated based on structural analogy due to lack of direct data.
Substituent Effects on Reactivity and Bioactivity
Molecular Weight and Complexity
- Lower molecular weight compounds (e.g., 4-amino analog, 233.27 g/mol) may exhibit better bioavailability, while bulkier derivatives like the Pemigatinib fragment (419.88 g/mol) could face solubility challenges despite enhanced target affinity .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester has been studied for its potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure
The compound can be represented by the following molecular formula:
Anticancer Activity
Recent studies have highlighted the effectiveness of various 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, a derivative labeled 4h exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound also demonstrated significant cytotoxic effects on breast cancer cell lines (4T1), inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives have also been investigated. A study indicated that certain derivatives showed promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition ranged from 19.45 μM to 42.1 μM across different compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of substituents such as chlorine at specific positions on the pyrrolo[2,3-b]pyridine ring influences both potency and selectivity for target enzymes. For example, variations in the amide portion of the molecule were shown to significantly affect PDE4B inhibition, with IC50 values ranging from 0.11 μM to 1.1 μM for various analogs .
| Compound | Target Enzyme | IC50 Value (μM) | Activity |
|---|---|---|---|
| 4h | FGFR1 | 7 | Potent |
| FGFR2 | 9 | Potent | |
| FGFR3 | 25 | Potent | |
| 3a | COX-1 | 19.45 | Moderate |
| COX-2 | 42.1 | Moderate |
Case Study: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines demonstrated that 4h not only inhibited cell proliferation but also reduced migration and invasion capabilities of the cells. This suggests that compounds derived from the pyrrolo[2,3-b]pyridine scaffold could serve as effective therapeutic agents against aggressive cancer types .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanisms of these compounds showed that they could effectively lower TNF-α levels in macrophages stimulated with pro-inflammatory agents like lipopolysaccharides. This highlights their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
